molecular formula C8H12N2O B8665868 1-Cyanocyclohexanecarboxamide CAS No. 437708-59-3

1-Cyanocyclohexanecarboxamide

Cat. No. B8665868
M. Wt: 152.19 g/mol
InChI Key: ONDWZUYZRUJNHQ-UHFFFAOYSA-N
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Patent
US06818655B2

Procedure details

1-Cyano-cyclohexanecarboxylic acid ethyl ester (11.4 g, 63.0 mmol) was placed into a glass pressure vessel and cooled to −78° C. It was charged with ammonia via needle until the total volume had doubled. The vessel was sealed and allowed to stir at room temperature for 20 hours. The solvent was evaporated and the resulting slurry triturated with ethyl acetate. The solids were collected by filtration and then filtered through a silica funnel (50 g silica), washing with ethyl acetate. The filtrate was concentrated to give the product (2.51 g, 26%) as a white solid. [M+H]+ 153.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([C:12]#[N:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O)C.[NH3:14]>>[C:12]([C:6]1([C:4]([NH2:14])=[O:3])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)#[N:13]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCCCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting slurry triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered through a silica funnel (50 g silica)
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C1(CCCCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.